molecular formula C23H26BrN3O5 B12492699 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12492699
M. Wt: 504.4 g/mol
InChI Key: HRZFTXLOJXXKQL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and a brominated methoxyphenyl group

Preparation Methods

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the acetyl group, and the coupling of the brominated methoxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate can be compared with similar compounds, such as:

  • Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-fluoro-2-methoxyphenyl)carbonyl]amino}benzoate

These compounds share similar structures but differ in the halogen substituent on the methoxyphenyl group. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C23H26BrN3O5

Molecular Weight

504.4 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(5-bromo-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H26BrN3O5/c1-4-32-23(30)16-5-7-20(27-11-9-26(10-12-27)15(2)28)19(13-16)25-22(29)18-14-17(24)6-8-21(18)31-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,29)

InChI Key

HRZFTXLOJXXKQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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